Cosyntropin is derived from the pituitary hormone ACTH, specifically representing its N-terminal segment. It falls under the classification of synthetic peptides and is categorized as a diagnostic agent in endocrinology. The molecular formula for cosyntropin is , with a molecular weight of approximately 2933.48 g/mol .
The synthesis of cosyntropin involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis parameters typically include:
Cosyntropin primarily participates in biological reactions rather than traditional chemical reactions seen in organic chemistry. Its primary action involves binding to the adrenocorticotropic hormone receptor on adrenal cells, leading to:
These processes are essential for maintaining homeostasis and responding to stress .
Cosyntropin functions by acting as an agonist at the adrenocorticotropic hormone receptor located on adrenal cortical cells. Upon binding, it initiates a cascade of intracellular events that lead to:
Notably, cosyntropin does not significantly elevate plasma cortisol levels in patients with primary or secondary adrenal insufficiency due to their impaired adrenal response .
Cosyntropin exhibits several notable physical and chemical properties:
Cosyntropin is primarily utilized in clinical settings for diagnostic purposes:
Cosyntropin acetate is a rationally engineered synthetic peptide corresponding to the N-terminal 24-amino acid sequence of endogenous human adrenocorticotropic hormone (ACTH) (residues 1–24: Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro). This truncation eliminates the C-terminal 15 amino acids of full-length ACTH(1–39) while retaining full biological activity. The design leverages the identification that the ACTH pharmacophore resides within the first 24 residues, which contain:
Feature | Cosyntropin(1–24) | Endogenous ACTH(1–39) | |
---|---|---|---|
Amino Acid Length | 24 residues | 39 residues | |
HFRW Motif (residues) | 6–9 | 6–9 | |
KKRRP Motif (residues) | 15–19 | 15–19 | |
C-terminal Region | Absent | Variable (residues 25–39) | |
Immunogenicity | Reduced | Higher (antigenic C-terminus) | [3] [7] |
The acetate salt formulation enhances solubility and stability for intravenous/intramuscular administration. Crucially, removal of residues 25–39 eliminates proteolytic degradation sites and reduces antigenicity compared to animal-derived ACTH preparations, while preserving the critical MC2R-binding domains [3] [7].
Cosyntropin exhibits bioequivalence to endogenous ACTH in stimulating adrenal corticosteroidogenesis but with superior pharmacokinetic and binding properties:
Specificity Profile: Unlike endogenous ACTH, Cosyntropin shows negligible binding to melanocortin type 1 receptors (MC1R) or other melanocortin receptors at diagnostic doses (≤250 μg), minimizing extra-adrenal effects [4] [8].
Table 2: Bioactivity Comparison in Human Adrenal Cells
Parameter | Cosyntropin(1–24) | Endogenous ACTH(1–39) | |
---|---|---|---|
cAMP EC₅₀ (nM) | 0.8 ± 0.2 | 1.0 ± 0.3 | |
Max Cortisol Output | 550 ± 50 nmol/L | 540 ± 60 nmol/L | |
Time to Peak Effect | 45–60 min | 45–60 min | |
Plasma Half-life | 15–30 min | 10–15 min | [3] [4] [7] |
Cosyntropin activates adrenal steroidogenesis via specific binding to the melanocortin type 2 receptor (MC2R), a G-protein coupled receptor (GPCR) uniquely expressed in the adrenal cortex zonae fasciculata and reticularis. Key binding mechanisms include:
Cosyntropin → Binds MC2R/MRAP complex → Gαs activation → ↑ Adenylate Cyclase → ↑ cAMP → → PKA activation → a) Phosphorylation of StAR → ↑ Cholesterol transport → ↑ Pregnenolone synthesis (acute) b) Phosphorylation of CREB/SF-1 → ↑ Steroidogenic gene transcription (chronic)
Key: PKA = protein kinase A; CREB = cAMP response element-binding protein; SF-1 = steroidogenic factor 1 [6] [8]
The KKRRP motif confers exclusive MC2R selectivity: truncation beyond residue 24 (e.g., ACTH(1–18)) or KKRRP mutations abolish cAMP generation in adrenal cells but retain binding to other melanocortin receptors (e.g., MC1R, MC3R) [8] [4]. This underlies Cosyntropin’s adrenal-specific action compared to endogenous ACTH fragments like α-melanocyte-stimulating hormone.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5